

CAS number and molecular weight of Rilmenidine-d4

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Compound of Interest

Compound Name: *Rilmenidine-d4*

Cat. No.: *B1590402*

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In-Depth Technical Guide: Rilmenidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, experimental applications, and mechanisms of action of **Rilmenidine-d4**, an isotopically labeled form of the antihypertensive agent Rilmenidine. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.

Core Properties of Rilmenidine-d4

Rilmenidine-d4 is a deuterated analog of Rilmenidine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

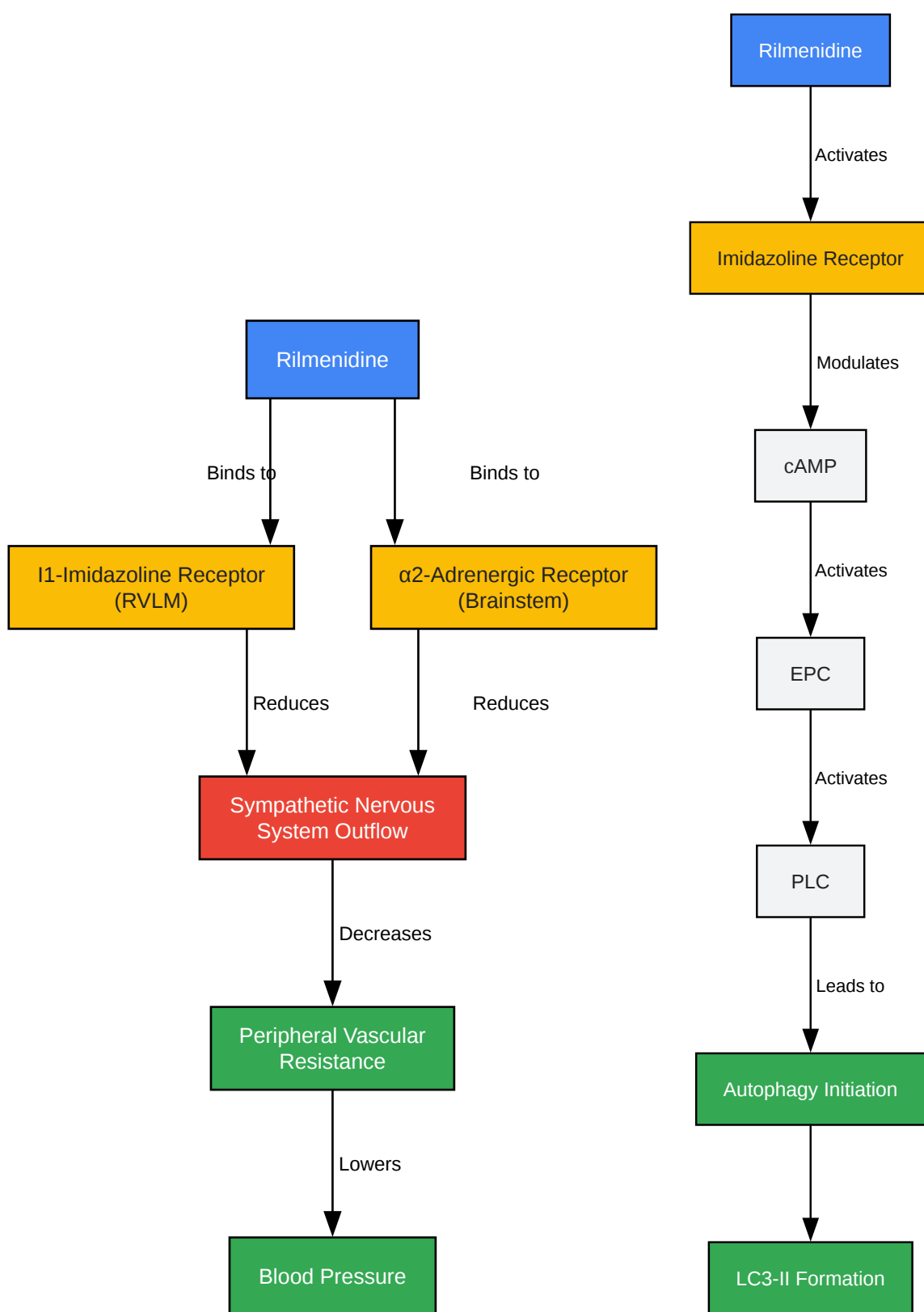
Property	Value	Citation(s)
CAS Number	85047-14-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ D ₄ N ₂ O	[1] [2] [3]
Molecular Weight	184.28 g/mol	[3] [5]
Synonyms	Oxaminozoline-d4, Albarel-d4	[1] [2] [4]
Purity	Typically >95%	[4] [5]
Isotopic Enrichment	Typically >95%	[4]
Formulation	Solid	[1] [2]
Solubility	Soluble in DMF, DMSO, and Methanol	[1] [2]

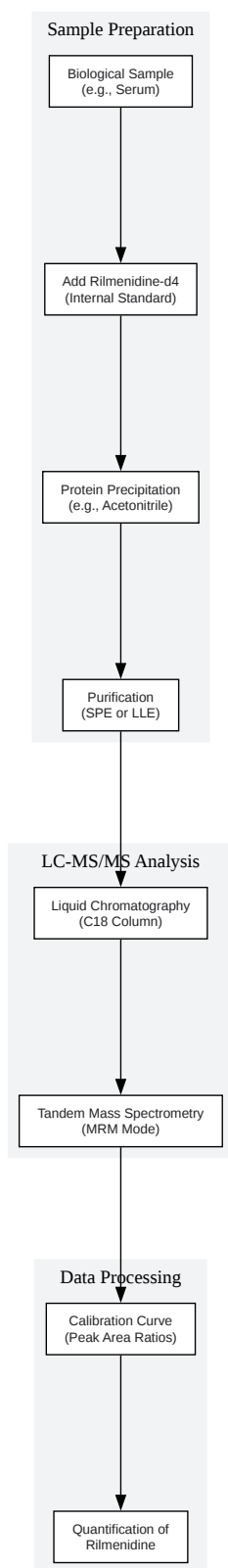
Mechanism of Action of Rilmenidine

Rilmenidine exerts its antihypertensive effects through a dual mechanism involving both central and peripheral pathways. It is a selective agonist for I1-imidazoline receptors and also binds to α 2-adrenergic receptors.

Central Action

The primary antihypertensive effect of Rilmenidine is mediated by its action on the central nervous system. It selectively binds to I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem[\[6\]](#). This binding leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure[\[7\]](#)[\[8\]](#). While Rilmenidine also has an affinity for α 2-adrenergic receptors, its selectivity for I1-imidazoline receptors is a distinguishing feature compared to older centrally acting antihypertensives like clonidine[\[9\]](#)[\[10\]](#).





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